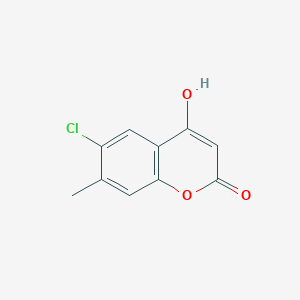
6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one
Descripción general
Descripción
6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including antimicrobial, anticancer, and anticoagulant properties. This article reviews the biological activity of this compound, supported by research findings and data tables.
Chemical Structure
The chemical structure of this compound is characterized by a chromenone backbone with a chlorine atom and a hydroxyl group at specific positions. The molecular formula is C10H7ClO3, and its structure can be represented as follows:
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits enzyme activity, leading to bacterial cell death. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : It induces apoptosis in cancer cells by activating caspases and inhibiting pathways that promote cell proliferation. In vitro studies have demonstrated its ability to reduce the viability of various cancer cell lines .
- Anticoagulant Activity : The compound inhibits the synthesis of vitamin K-dependent clotting factors, thereby exhibiting anticoagulant properties .
Biological Activity Data Table
Antimicrobial Efficacy
A study evaluated the antimicrobial potential of coumarin derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several pathogens:
- Staphylococcus aureus : MIC = 4 μg/mL
- Escherichia coli : MIC = 8 μg/mL
- Candida albicans : MIC = 16 μg/mL
These findings indicate that the compound possesses noteworthy antimicrobial properties, particularly against Gram-positive bacteria .
Anticancer Studies
In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability. For example:
- HeLa Cells : 50% inhibition at a concentration of 10 μM.
- MCF-7 Cells (Breast Cancer) : IC50 value of 12 μM.
These results suggest a promising role for this compound in cancer therapy .
Propiedades
IUPAC Name |
6-chloro-4-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-9-6(3-7(5)11)8(12)4-10(13)14-9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOILRPBEBXTBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715617 | |
| Record name | 6-Chloro-4-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64729-38-0 | |
| Record name | 6-Chloro-4-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















